An In-depth Technical Guide to 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one
An In-depth Technical Guide to 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the chemical properties of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in the public domain, this guide presents foundational information alongside data extrapolated from closely related analogues and the broader isoxazolo[5,4-b]pyridine scaffold.
Core Chemical Properties
6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a fused heterocyclic system incorporating both an isoxazole and a pyridine ring. The presence of these two moieties suggests a diverse range of potential biological activities.
| Property | Value | Source |
| CAS Number | 178748-11-3 | |
| Molecular Formula | C₇H₆N⁚O⁚ | |
| Molecular Weight | 150.13 g/mol | |
| InChI Key | RWYSKNAYUGRVTM-UHFFFAOYSA-N |
Synthesis and Reactivity
One general approach involves a one-step, three-component microwave-assisted synthesis utilizing an aromatic aldehyde, a cyclic dione (like tetronic acid or indan-1,3-dione), and 3-methylisoxazol-5-amine.[1] This methodology is depicted in the workflow below. Another strategy involves the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile to construct the fused pyridine ring.[2]
The reactivity of the isoxazolo[5,4-b]pyridine system is characterized by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic attack. This property allows for the introduction of various functional groups, enabling the generation of diverse chemical libraries for drug discovery.
General Synthesis Workflow
Caption: General workflow for the synthesis of isoxazolo[5,4-b]pyridine derivatives.
Spectroscopic Properties
Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one are not extensively reported. However, based on the analysis of related structures, the following characteristics can be anticipated:
-
1H NMR: The spectrum would be expected to show signals corresponding to the methyl group protons, as well as aromatic protons from the pyridine ring. The exact chemical shifts and coupling constants would be dependent on the substitution pattern and the tautomeric form present in the solution.
-
13C NMR: The carbon spectrum would reveal signals for the methyl carbon, the carbonyl carbon of the pyridinone ring, and the carbons of the fused heterocyclic system.
-
Infrared (IR) Spectroscopy: Key vibrational bands would likely include a C=O stretching frequency for the pyridinone carbonyl group, C=N and C=C stretching frequencies from the aromatic rings, and C-H stretching from the methyl group and aromatic system.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.[3] The fragmentation pattern of related aromatic isoxazolo- and oxazolopyridines often involves the competitive loss of CO and CH₃CN from the molecular ion.[4]
Potential Biological Activity and Signaling Pathways
The isoxazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its association with a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: By targeting various kinases involved in cancer progression.
-
Antibacterial Agents: Showing activity against both Gram-positive and Gram-negative bacteria.
-
Kinase Inhibitors: The thiazolo[5,4-b]pyridine scaffold, structurally similar to the isoxazolo[5,4-b]pyridine core, has been successfully utilized to develop inhibitors for a variety of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.
Given the structural similarities, it is plausible that 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one could interact with similar biological targets. A potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.
Hypothetical Kinase Inhibition Pathway
References
- 1. Item - Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one | 178748-11-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
